(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
The compound (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and benzo[b][1,4]thiazine intermediates, followed by their functionalization and coupling.
Preparation of Benzo[d][1,3]dioxole Intermediate: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Synthesis of Benzo[b][1,4]thiazine Intermediate: This intermediate is synthesized by reacting 2-aminothiophenol with chloroacetyl chloride, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and benzo[b][1,4]thiazine intermediates with pyrrolidine and methanone under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, basic conditions.
Major Products
Scientific Research Applications
(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its aromatic and heterocyclic structures make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
- (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholin-1-yl)methanone
Uniqueness
The uniqueness of (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone lies in its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S/c21-13-3-6-18-15(9-13)23(14-4-5-16-17(10-14)28-12-27-16)11-19(29(18,25)26)20(24)22-7-1-2-8-22/h3-6,9-11H,1-2,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTALEMHFZJHREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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